molecular formula C28H30Br2N4O2 B12757784 1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) CAS No. 102584-18-9

1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide)

Cat. No.: B12757784
CAS No.: 102584-18-9
M. Wt: 614.4 g/mol
InChI Key: FGLWHRZXIXTHRH-UHFFFAOYSA-N
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Description

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) is a complex organic compound known for its unique structure and properties This compound features a naphthylene core with two pyridinium groups attached via iminocarbonylmethylene linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) typically involves a multi-step process. The initial step often includes the formation of the naphthylene core, followed by the introduction of the iminocarbonylmethylene linkers. The final step involves the attachment of the pyridinium groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and reduce production costs while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthylene-based pyridinium derivatives and related heterocyclic compounds. Examples include:

Uniqueness

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

102584-18-9

Molecular Formula

C28H30Br2N4O2

Molecular Weight

614.4 g/mol

IUPAC Name

2-(2,6-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,6-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide

InChI

InChI=1S/C28H28N4O2.2BrH/c1-19-9-5-10-20(2)31(19)17-27(33)29-25-15-7-14-24-23(25)13-8-16-26(24)30-28(34)18-32-21(3)11-6-12-22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H

InChI Key

FGLWHRZXIXTHRH-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=CC=C1)C)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=C(C=CC=C4C)C.[Br-].[Br-]

Origin of Product

United States

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